molecular formula C11H10N2O2 B15204157 (2E)-3-(1-Methyl-1H-indazol-4-yl)acrylic acid

(2E)-3-(1-Methyl-1H-indazol-4-yl)acrylic acid

Cat. No.: B15204157
M. Wt: 202.21 g/mol
InChI Key: BGYAGRFEBVISSR-AATRIKPKSA-N
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Description

(2E)-3-(1-Methyl-1H-indazol-4-yl)acrylic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The acrylic acid group can then be introduced via a Heck reaction or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-Methyl-1H-indazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

(2E)-3-(1-Methyl-1H-indazol-4-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1-Methyl-1H-indazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The indazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acrylic acid moiety may also play a role in binding to these targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole derivative with similar structural features.

    2H-Indazole: Another indazole derivative with different tautomeric forms.

    Imidazole: A related heterocyclic compound with a five-membered ring containing two nitrogen atoms.

Uniqueness

(2E)-3-(1-Methyl-1H-indazol-4-yl)acrylic acid is unique due to the presence of both the indazole ring and the acrylic acid moiety. This combination of structural features provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(E)-3-(1-methylindazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C11H10N2O2/c1-13-10-4-2-3-8(5-6-11(14)15)9(10)7-12-13/h2-7H,1H3,(H,14,15)/b6-5+

InChI Key

BGYAGRFEBVISSR-AATRIKPKSA-N

Isomeric SMILES

CN1C2=CC=CC(=C2C=N1)/C=C/C(=O)O

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C=CC(=O)O

Origin of Product

United States

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